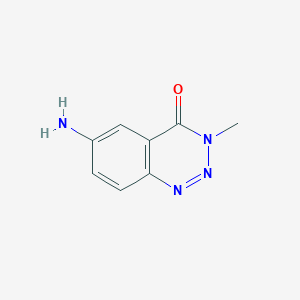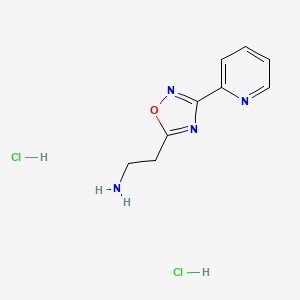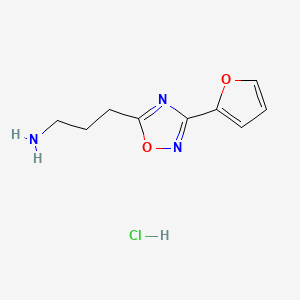![molecular formula C7H13ClN2O B1403475 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride CAS No. 1419101-36-2](/img/structure/B1403475.png)
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride
Descripción general
Descripción
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a chemical compound with the CAS Number: 1419101-36-2 . It has a molecular weight of 176.65 . The IUPAC name for this compound is 5,8-diazaspiro[3.5]nonan-6-one hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is 1S/C7H12N2O.ClH/c10-6-4-8-5-7(9-6)2-1-3-7;/h8H,1-5H2,(H,9,10);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a solid at room temperature . It has a molecular weight of 176.65 .Aplicaciones Científicas De Investigación
Synthesis and Cholinergic Properties
- Synthesis of Diazaspiro Derivatives: A study by Cignarella et al. (1994) involved the synthesis of a series of 2,7-diazaspiro[3.5]nonan-1-ones, related structurally to muscarinic agonists. These compounds were tested for cholinergic properties but showed no significant activity at the central or peripheral level (Cignarella, Villa, & Barlocco, 1994).
Improved Synthesis Techniques
- Efficient Synthesis Method: Ji Zhiqin (2004) developed an improved synthesis method for Diazaspiro[4.4] nonane, starting from malononitrile, offering higher efficiency and better yield (Ji Zhiqin, 2004).
Molecular Structure and Synthesis
- Regioselective Synthesis of Derivatives: Farag et al. (2008) synthesized various 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives using cycloaddition and intramolecular cyclization techniques. They also used molecular mechanics for structural analysis (Farag, Elkholy, & Ali, 2008).
Pharmacological Research
- Muscarinic Agents Study: In a study by Cignarella et al. (1993), N-substituted-3-[1-alkyl(aryl)-4-piperidyl]azetidin-2-ones structurally related to 2,7-diazaspiro[3.5]nonan-1-ones were synthesized. These were tested for activity as muscarinic agents but were found to lack significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).
Antibacterial Agents
- Fluoroquinolone Antibacterials Synthesis: Culbertson et al. (1990) prepared a series of fluoroquinolone antibacterials substituted with diazaspiro compounds, showing potent Gram-positive and Gram-negative activity (Culbertson, Sánchez, Gambino, & Sesnie, 1990).
Antihypertensive Activity
- Antihypertensive Agents: Caroon et al. (1981) created 1-oxa-3,8-diazaspiro[4,5]decan-2-ones with potential as antihypertensive agents, particularly effective in spontaneous hypertensive rats (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261, P280 , which correspond to “Avoid breathing dust/fume/gas/mist/vapours/spray” and “Wear protective gloves/protective clothing/eye protection/face protection” respectively.
Propiedades
IUPAC Name |
5,8-diazaspiro[3.5]nonan-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-4-8-5-7(9-6)2-1-3-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHJBLDCMRRWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



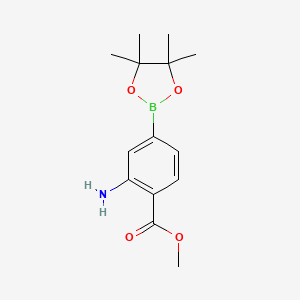
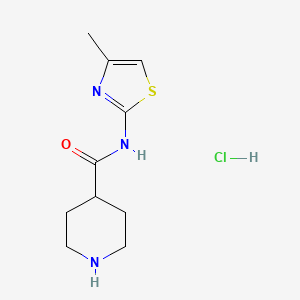
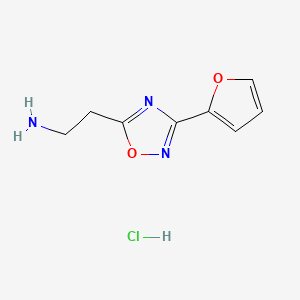
![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)
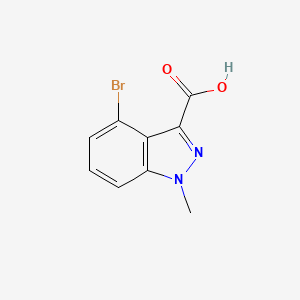
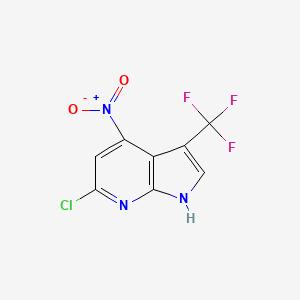
![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)
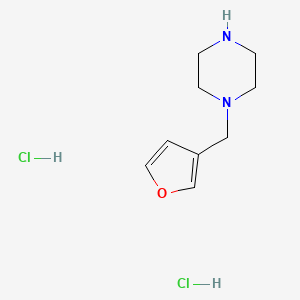
![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1403405.png)
